molecular formula C8H6Cl2O3 B1298716 3,5-Dichloro-4-methoxybenzoic acid CAS No. 37908-97-7

3,5-Dichloro-4-methoxybenzoic acid

Cat. No.: B1298716
CAS No.: 37908-97-7
M. Wt: 221.03 g/mol
InChI Key: XSYZTYQXKIXPRC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Transfer into Organic Solvents

  • Solubility Studies : Research has explored the solubility of various compounds including 3,5-Dichloro-4-methoxybenzoic acid in organic solvents. Abraham model correlations were developed to describe solute transfer into 2-ethyl-1-hexanol and 2-methoxyethanol, using solubility data from compounds like this compound (Liu et al., 2020); (Hart et al., 2015).

Environmental and Chemical Processes

  • Herbicide Mineralization : Studies on the mineralization of herbicides like 3,6-dichloro-2-methoxybenzoic acid in water by processes such as electro-Fenton and photoelectro-Fenton have been conducted. These studies are relevant for understanding the environmental impact and degradation processes of similar compounds (Brillas et al., 2003).

Chemical Synthesis and Reactions

  • Chemical Reduction and Product Formation : Research aimed at reducing 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol encountered unexpected product formation, illustrating the complexity of reactions involving similar compounds (Ritmaleni et al., 2013).

Biological and Environmental Impact

  • Toxicity and Genomic Instability : Dicamba (3,6-dichloro-2-methoxybenzoic acid), a related compound, has been studied for its genotoxic effects, providing insights into the potential biological impact of related chemical compounds (Aydin et al., 2017).

Safety and Hazards

The compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

3,5-dichloro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYZTYQXKIXPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191344
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37908-97-7
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-4-METHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,5-dichloro-4-methoxybenzoic acid in the context of fungal melanin biosynthesis?

A1: this compound was identified as a potent inhibitor of dihydroxynaphthalene (DHN) melanin biosynthesis in a study screening fungal metabolites. [] This compound, isolated from cultures of Stropharia squamosa, exhibited selective inhibition of DHN melanin production without displaying cytotoxic activities.

Q2: How does the activity of this compound compare to other identified inhibitors in the study?

A2: The study highlighted this compound, alongside its corresponding alcohol and aldehyde, as the most selective inhibitors of DHN melanin biosynthesis among the tested compounds. [] Notably, these compounds demonstrated selective inhibition without exhibiting the cytotoxic effects observed with other identified inhibitors like 6-methylpurine and 6-methyl-9-β-ᴅ-ribofuranosylpurine. This selectivity makes this compound a promising candidate for further research into its potential as an antifungal agent.

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